molecular formula C17H11F6NO4 B4332160 N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide

N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide

Cat. No. B4332160
M. Wt: 407.26 g/mol
InChI Key: KQTFBFXOTWQVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDP is a white crystalline powder, and its chemical formula is C19H12F6N2O3.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide is not well understood, but it is believed to act as an electron transport material in organic electronic devices. N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide has a high electron affinity and can form stable charge transfer complexes with other materials, which enhances the performance of electronic devices.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide has not been extensively studied for its biochemical and physiological effects, but it has been found to be non-toxic and biocompatible. N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide has been used as a fluorescent probe for imaging cells and has been found to be effective in detecting cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide in lab experiments is its high solubility, which makes it easy to handle and process. N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one of the limitations of using N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide. One of the most significant areas of research is the development of new electronic devices based on N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide. N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide has been shown to have excellent properties for use in OFETs, and further research could lead to the development of new, high-performance electronic devices. Another area of research is the use of N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide as a fluorescent probe for imaging cells. N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide has shown promise in detecting cancer cells, and further research could lead to the development of new diagnostic tools for cancer. Additionally, the study of N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide's biochemical and physiological effects could lead to the development of new drugs or therapies for various diseases.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide has been studied extensively in scientific research due to its potential applications in various fields. One of the most significant applications of N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide is in the field of organic electronics. N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide has been found to be an excellent material for the fabrication of organic field-effect transistors (OFETs) due to its high solubility and good film-forming properties. N-1,3-benzodioxol-5-yl-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide-based OFETs have been shown to have high mobility and stability, making them suitable for use in electronic devices.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6NO4/c18-15(16(19,20)17(21,22)23)28-11-4-1-9(2-5-11)14(25)24-10-3-6-12-13(7-10)27-8-26-12/h1-7,15H,8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQTFBFXOTWQVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-4-(1,2,2,3,3,3-hexafluoropropoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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